molecular formula C15H17N5O2 B2584662 7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-59-2

7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2584662
CAS RN: 899997-59-2
M. Wt: 299.334
InChI Key: BRHCHJSOSCDQSU-UHFFFAOYSA-N
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Description

The compound “7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been widely investigated for the design of new drugs due to the similarity of their chemical structure with that of the purine nucleobases, i.e., adenine and guanine .


Synthesis Analysis

The synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp), a related compound, was achieved by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as IR, UV-Vis-NIR, and single crystal X-ray diffraction . The structure of the compound is influenced by various types of extended hydrogen bonds and π–π interactions .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in the synthesis of Co (II) complexes . Moreover, it can be used in the copper-catalyzed synthesis of triazole-linked glycohybrids .

Scientific Research Applications

Synthesis and Biological Activity

Recent research has focused on the synthesis of novel compounds using "7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" as a precursor or core structure. These studies have explored its potential in creating compounds with significant antimicrobial and antioxidant activities. For instance, Gilava et al. (2020) conducted a study on the synthesis of a series of triazolopyrimidines, evaluating their antimicrobial and antioxidant properties. The compounds were synthesized utilizing Biginelli protocol and characterized through various spectroscopic techniques, showing promising biological activity (Gilava, Patel, Ram, & Chauhan, 2020).

Anticancer Applications

The compound has also been investigated for its potential in anticancer applications. Helaly et al. (2014) developed a new slow-release polymeric material incorporating heterocyclic derivatives prepared from pyrimidine and coumarin compounds, including structures similar to "this compound". These compounds exhibited anticancer effects and were characterized for their potential as carriers for anticancer drugs, providing a foundation for further research into their use in cancer treatment (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).

Antimicrobial and Antifungal Activity

Further studies have demonstrated the antimicrobial and antifungal efficacy of derivatives of "this compound". Chauhan and Ram (2019) synthesized a series of N,7-bis(substitutedphenyl) triazolopyrimidine derivatives, showing notable antibacterial and antifungal activities. These findings highlight the compound's versatility and potential in developing new antimicrobial agents (Chauhan & Ram, 2019).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the compound has been utilized to explore novel chemical structures and interactions. For example, Canfora et al. (2010) investigated the molecular structure of similar triazolopyrimidine molecules in different crystal environments, contributing valuable insights into their potential for forming diverse supramolecular architectures. This research underscores the compound's significance in the development of new materials with specific chemical and physical properties (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Corrosion Inhibition

"this compound" and its derivatives have also been studied for their potential as corrosion inhibitors. Kruzhilin et al. (2021) developed new 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, demonstrating their effectiveness in inhibiting copper corrosion in chloride environments. This study provides a basis for further exploration of these compounds in corrosion protection applications (Kruzhilin, Polikarchyuk, Kozaderov, Shikhaliev, Shevtsov, Potapov, Zartsyn, & Prabkhakar, 2021).

Future Directions

The compound and its related compounds have shown promising potential in various applications, especially in drug design . Therefore, future research could focus on exploring its potential in various therapeutic applications, improving its synthesis methods, and investigating its mechanism of action.

properties

IUPAC Name

7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-8-12(14(16)21)13(10-4-6-11(22-3)7-5-10)20-15(17-8)18-9(2)19-20/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHCHJSOSCDQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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